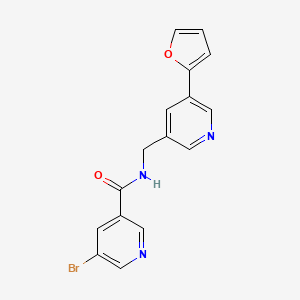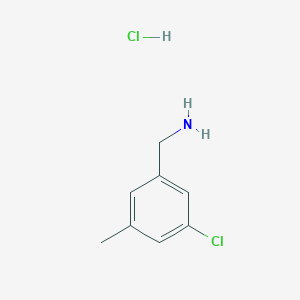![molecular formula C18H17F3N4O B2773200 3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2415534-00-6](/img/structure/B2773200.png)
3-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of the compound is C18H17F3N4O, and it has a molecular weight of 362.356. The structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and the desired end product . For example, Fluazinam, a potent fungicide discovered by ISK, is synthesized using 2,3,5-DCTF as a building block for the condensation .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Research has focused on developing synthetic methodologies for pyridine derivatives, which are essential in organic chemistry due to their potential applications in medicinal chemistry and material science. Studies such as the work by Diptesh Sil et al. (2004) detail a concise synthesis process of highly functionalized α, β-unsaturated γ-butyrolactones, showcasing the versatility of pyridine carbonitriles in ring contraction reactions to produce complex organic frameworks with potential applications in drug design and development (Diptesh Sil, Ashoke Sharon, P. Maulik, V. Ram, 2004).
Structural Analysis and Properties
Further research has been dedicated to understanding the molecular structure and properties of pyridine derivatives. For instance, M. Cetina et al. (2010) conducted X-ray and spectroscopic analysis of pyridine derivatives to investigate their structural features and optical properties, which are crucial for designing materials with specific photophysical characteristics (M. Cetina, Marina Tranfić, I. Sviben, Marijana Jukić, 2010).
Molecular Docking and Potential Biological Activities
Additionally, studies like that of M. Venkateshan et al. (2019) explore the potential biological applications of pyridine derivatives through crystal structure analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking studies. These studies are instrumental in identifying potential inhibitors for specific enzymes, contributing to the discovery of new therapeutic agents (M. Venkateshan, R. V. Priya, M. Muthu, J. Suresh, R. Kumar, 2019).
Application in Synthesis of Novel Compounds
Research also encompasses the novel synthesis of multifunctional derivatives, as shown in the study by B. V. Paponov et al. (2021), where new multifunctional pyrano[2,3-b]pyridine derivatives were synthesized. This illustrates the compound's role in the innovative synthesis of molecules with potential applications in pharmaceuticals and materials science (B. V. Paponov, Danil A. Rakityansky, Marina S. Samokhvalova, G. Denisov, A. Potapov, K. Shikhaliev, 2021).
Orientations Futures
The demand for TFMP derivatives has been increasing steadily over the last 30 years due to their wide-ranging potential applications . Future research will likely continue to explore the synthesis methods and potential applications of these compounds, particularly in the fields of agrochemicals and pharmaceuticals .
Propriétés
IUPAC Name |
3-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c19-18(20,21)16-2-1-3-17(24-16)26-12-13-5-8-25(9-6-13)15-11-23-7-4-14(15)10-22/h1-4,7,11,13H,5-6,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWVRQOZDUURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=C(C=CN=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2773127.png)
![Methyl 2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetate;hydrochloride](/img/structure/B2773128.png)


![2-(benzo[d]thiazole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2773131.png)

![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2773133.png)


